molecular formula C19H31NO5 B5252713 N-tert-butyl-4-(2,3,5-trimethylphenoxy)butan-1-amine;oxalic acid

N-tert-butyl-4-(2,3,5-trimethylphenoxy)butan-1-amine;oxalic acid

Cat. No.: B5252713
M. Wt: 353.5 g/mol
InChI Key: DINHQSRIVYZLSS-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(2,3,5-trimethylphenoxy)butan-1-amine; oxalic acid is a complex organic compound that combines an amine group with a phenoxy group and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(2,3,5-trimethylphenoxy)butan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The process may include:

    Formation of the Phenoxy Intermediate: This step involves the reaction of 2,3,5-trimethylphenol with a suitable halogenating agent to form the corresponding halide.

    Nucleophilic Substitution: The halide is then reacted with tert-butylamine under nucleophilic substitution conditions to form the desired amine.

    Oxalic Acid Addition: Finally, the amine is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(2,3,5-trimethylphenoxy)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N-tert-butyl-4-(2,3,5-trimethylphenoxy)butan-1-amine has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-tert-butyl-4-(2,3,5-trimethylphenoxy)butan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, while the phenoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: An organic compound with a similar amine group but lacking the phenoxy and oxalic acid moieties.

    2,3,5-Trimethylphenol: A phenolic compound similar to the phenoxy part of the molecule.

    Oxalic Acid: A simple dicarboxylic acid that forms the oxalate salt with the amine.

Uniqueness

N-tert-butyl-4-(2,3,5-trimethylphenoxy)butan-1-amine is unique due to its combination of an amine group, a phenoxy group, and an oxalic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-tert-butyl-4-(2,3,5-trimethylphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO.C2H2O4/c1-13-11-14(2)15(3)16(12-13)19-10-8-7-9-18-17(4,5)6;3-1(4)2(5)6/h11-12,18H,7-10H2,1-6H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINHQSRIVYZLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCCNC(C)(C)C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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